N-tert-butyl-2-phenylacetamide
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Overview
Description
N-tert-butyl-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of tert-butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product .
Another method involves the Ritter reaction, where tert-butyl alcohol reacts with phenylacetonitrile in the presence of a strong acid like sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as aluminum hydrogen sulfate can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: this compound oxides.
Reduction: N-tert-butyl-2-phenylamine.
Substitution: N-tert-butyl-2-(nitrophenyl)acetamide or N-tert-butyl-2-(bromophenyl)acetamide.
Scientific Research Applications
N-tert-butyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amide functionalities.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-benzothiazolesulfenamide: Used as a rubber accelerator with similar structural features but different applications.
N-tert-butyl-2-phenylacetamide oxides: Oxidized derivatives with distinct chemical properties.
N-tert-butyl-2-(bromophenyl)acetamide: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a phenylacetamide structure, which imparts specific chemical reactivity and stability. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
6941-21-5 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2-phenylacetamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
UYJLDSDYCDMKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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